Molecular Weight and Lipophilicity Differentiation vs. 1-(Pyridin-3-yl)-1H-pyrrole-2,5-dione (CAS 397860-90-1)
The target compound bears an ethyl spacer between the pyridine and maleimide nitrogen, increasing molecular weight by 28.05 g/mol compared to the direct N-pyridyl analog. This structural difference raises the computed XLogP3-AA from approximately -0.1 to +0.3, indicating a measurable shift in lipophilicity that can influence membrane permeability and non-specific binding [1].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3 |
| Comparator Or Baseline | 1-(pyridin-3-yl)-1H-pyrrole-2,5-dione (CAS 397860-90-1), XLogP3-AA ≈ -0.1 (estimated from PubChem data) |
| Quantified Difference | Δ XLogP3-AA ≈ +0.4 log units |
| Conditions | Computed physicochemical properties, PubChem 2.1 (2021 release) |
Why This Matters
For procurement in drug discovery, a ΔLogP of 0.4 can significantly differentiate membrane permeability and off-target binding profiles, making the compounds non-interchangeable in lead optimization campaigns.
- [1] PubChem CID 43523756, Computed Properties: XLogP3-AA = 0.3. View Source
